molecular formula C13H18 B7995187 1-Allyl-4-isobutylbenzene

1-Allyl-4-isobutylbenzene

Cat. No.: B7995187
M. Wt: 174.28 g/mol
InChI Key: BAWLQZUKVFKZSW-UHFFFAOYSA-N
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Description

1-Allyl-4-isobutylbenzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by the presence of an allyl group and an isobutyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-isobutylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting isobutylbenzene can then undergo further alkylation with allyl chloride to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. For instance, the catalytic carbometalation of toluene with propene in the presence of a sodium-potassium catalyst on activated carbon can be used to produce isobutylbenzene, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-isobutylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Substitution: Various electrophiles in the presence of Lewis acids.

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products:

    Oxidation: Benzoic acids.

    Substitution: Various substituted benzene derivatives.

    Bromination: Benzylic bromides.

Scientific Research Applications

1-Allyl-4-isobutylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-4-isobutylbenzene involves its reactivity at the benzylic position. The benzylic carbon is particularly reactive due to the stabilization of intermediates through resonance. This reactivity allows for various transformations, including oxidation and substitution reactions .

Properties

IUPAC Name

1-(2-methylpropyl)-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-4-5-12-6-8-13(9-7-12)10-11(2)3/h4,6-9,11H,1,5,10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWLQZUKVFKZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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